![molecular formula C15H14BrF2N3O B2540863 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2415517-17-6](/img/structure/B2540863.png)
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
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Overview
Description
The compound “1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one” is a complex organic molecule that contains several functional groups, including a bromo-pyrazolyl group, an azetidinyl group, and a difluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups have been synthesized in the past . For example, imidazole compounds, which are similar to pyrazole, have been synthesized using glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromo-pyrazolyl group would likely contribute to the compound’s polarity, while the azetidinyl group could potentially form ring structures .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been known to undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the functional groups present in the molecule. For example, the bromo-pyrazolyl group would likely make the compound polar and potentially increase its solubility in water .properties
IUPAC Name |
1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF2N3O/c16-12-5-19-21(9-12)8-10-6-20(7-10)15(22)3-11-1-2-13(17)4-14(11)18/h1-2,4-5,9-10H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDCFWKUELHSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one |
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